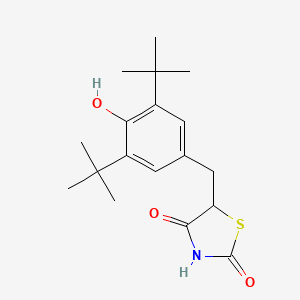

5-(3,5-Di-tert-butyl-4-hydroxybenzyl)thiazolidine-2,4-dione

Overview

Description

NL-1 is a compound known for its role as a mitoNEET inhibitor. MitoNEET is a protein located on the outer mitochondrial membrane and is involved in cellular bioenergetics and redox regulation. NL-1 has shown potential in various therapeutic applications, particularly in the treatment of drug-resistant B-cell acute lymphoblastic leukemia and cerebral ischemic stroke .

Mechanism of Action

Mode of Action

The exact mode of action of NL-1 is currently unknown due to the lack of specific studies on this compound . .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound like NL-1 . These factors can include pH, temperature, presence of other molecules, and cellular environment.

Preparation Methods

Synthetic Routes and Reaction Conditions

NL-1 can be synthesized through a series of chemical reactions involving thiazolidinedione derivatives. The synthesis typically involves the reaction of 5-(3,5-di-tert-butyl-4-hydroxybenzyl)-4-hydroxythiazol-2(5H)-one with appropriate reagents under controlled conditions .

Industrial Production Methods

The industrial production of NL-1 involves large-scale synthesis using similar chemical routes as in laboratory synthesis. The process includes the preparation of mother liquor by dissolving the compound in dimethyl sulfoxide (DMSO) to achieve the desired concentration .

Chemical Reactions Analysis

Types of Reactions

NL-1 undergoes various chemical reactions, including:

Oxidation: NL-1 can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: The compound can also undergo reduction reactions, particularly in the presence of reducing agents.

Substitution: NL-1 can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or other reducing agents.

Substitution: Various nucleophiles and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of NL-1 .

Scientific Research Applications

NL-1 has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study mitochondrial function and bioenergetics.

Biology: Investigated for its role in cellular metabolism and autophagy.

Medicine: Explored as a potential therapeutic agent for treating drug-resistant leukemia and cerebral ischemic stroke

Industry: Utilized in the development of novel therapeutic agents targeting mitochondrial dysfunction

Comparison with Similar Compounds

NL-1 is unique in its specific inhibition of mitoNEET. Similar compounds include:

Rosiglitazone: Another thiazolidinedione derivative that also targets mitoNEET but with different binding affinities and effects.

Pioglitazone: Similar to rosiglitazone, it targets mitoNEET and is used in the treatment of diabetes

NL-1 stands out due to its specific applications in treating drug-resistant leukemia and cerebral ischemic stroke, highlighting its potential as a novel therapeutic agent .

Biological Activity

5-(3,5-Di-tert-butyl-4-hydroxybenzyl)thiazolidine-2,4-dione, also referred to as NL-1, is a compound that has garnered attention for its biological activities, particularly its role as a mitoNEET inhibitor. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Overview of Biological Activity

NL-1 is primarily recognized for its inhibitory action on mitoNEET, a protein located on the outer mitochondrial membrane that plays a crucial role in cellular bioenergetics and redox regulation. The compound has shown promise in various therapeutic contexts, particularly in treating drug-resistant B-cell acute lymphoblastic leukemia and cerebral ischemic stroke .

The precise mechanism by which NL-1 exerts its biological effects remains largely unexplored. However, it is believed that by inhibiting mitoNEET, NL-1 may influence mitochondrial function and cellular metabolism. This inhibition could potentially lead to altered energy production and enhanced apoptosis in cancer cells.

Cancer Treatment

NL-1 has been investigated for its potential in treating various cancers. Studies have shown that thiazolidine derivatives exhibit significant anticancer activity. For example, compounds similar to NL-1 have demonstrated cytotoxic effects against multiple cancer cell lines, including breast cancer (MCF-7) and melanoma (A2058) cells. The IC50 values for these compounds often fall within the micromolar range, indicating their potential as effective anticancer agents .

Other Therapeutic Uses

In addition to its anticancer properties, NL-1 has been explored for its anti-inflammatory effects and as a modulator of peroxisome proliferator-activated receptor gamma (PPARγ). Research suggests that derivatives of thiazolidine can enhance adipogenesis and may be useful in metabolic disorders .

Comparative Analysis with Similar Compounds

NL-1 shares structural similarities with other thiazolidinedione derivatives such as rosiglitazone and pioglitazone. While these compounds are primarily used in diabetes management by targeting PPARγ, NL-1's unique inhibition of mitoNEET sets it apart as a candidate for cancer therapy and mitochondrial dysfunction treatment .

| Compound Name | Mechanism of Action | Therapeutic Uses |

|---|---|---|

| NL-1 | MitoNEET inhibitor | Cancer therapy, neuroprotection |

| Rosiglitazone | PPARγ agonist | Diabetes management |

| Pioglitazone | PPARγ agonist | Diabetes management |

Research Findings

Several studies have contributed to understanding the biological activity of NL-1:

- Anticancer Activity : In vitro studies have shown that NL-1 can induce apoptosis in cancer cell lines through mechanisms involving mitochondrial pathways. The compound's efficacy was evaluated using MTT assays to determine cell viability .

- Antimicrobial Properties : Thiazolidine derivatives have also been assessed for their antimicrobial activities against various pathogens. Research indicates that modifications at specific positions on the thiazolidine ring can enhance antibacterial properties .

- Metabolic Modulation : Studies indicate that NL-1 may play a role in metabolic processes by modulating PPARγ activity, which could have implications for treating metabolic syndromes .

Case Study 1: Drug-resistant Leukemia

A study investigating the effects of NL-1 on drug-resistant B-cell acute lymphoblastic leukemia demonstrated significant cytotoxicity compared to standard treatments. The findings suggest that NL-1 may provide a new avenue for overcoming resistance in leukemia therapies.

Case Study 2: Cerebral Ischemia

Research on cerebral ischemia models showed that NL-1 could reduce neuronal death and improve recovery outcomes. This neuroprotective effect highlights the compound's potential in treating ischemic strokes.

Properties

IUPAC Name |

5-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO3S/c1-17(2,3)11-7-10(8-12(14(11)20)18(4,5)6)9-13-15(21)19-16(22)23-13/h7-8,13,20H,9H2,1-6H3,(H,19,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDYYSPGKYXWGSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CC2C(=O)NC(=O)S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.